1H and 13C NMR spectroscopy characterization of 1-Propanol, 2-nitro-, (S)-
1H and 13C NMR spectroscopy characterization of 1-Propanol, 2-nitro-, (S)-
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Introduction & Analytical Rationale
(S)-2-nitro-1-propanol (CAS: 2902-96-7 for the racemate) is a highly versatile aliphatic β-nitroalcohol. In pharmaceutical and biomedical research, it serves as a critical chiral building block for the synthesis of amino alcohols and has been extensively investigated for its role as an in vivo therapeutic corneoscleral cross-linking agent[1].
The structural validation of (S)-2-nitro-1-propanol relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule presents a fascinating analytical case study due to the presence of a strongly electron-withdrawing nitro group (-NO₂) and a chiral center at the C2 position. This whitepaper provides an authoritative guide to the ¹H and ¹³C NMR characterization of (S)-2-nitro-1-propanol, detailing the causality behind the observed spectral phenomena and establishing a self-validating experimental protocol.
Structural Dynamics and Causality in NMR
To accurately interpret the NMR spectra of (S)-2-nitro-1-propanol, one must understand the underlying quantum mechanical and electronic environments dictated by its molecular structure (HO-CH₂-CH(NO₂)-CH₃):
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Inductive Deshielding (The Nitro Effect): The -NO₂ group is one of the most powerful electron-withdrawing functional groups in organic chemistry. Through strong inductive effects (-I), it severely depletes electron density from the adjacent C2 carbon and its attached proton. This causality results in a massive downfield shift for both the C2 methine proton (~4.70 ppm) and the C2 carbon (~85 ppm)[2].
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Diastereotopicity (The Chiral Center Effect): The molecule possesses a defined stereocenter at C2 (the (S)-configuration). Because of this chiral environment, the two protons on the adjacent C1 methylene group (-CH₂-OH) are magnetically non-equivalent. They cannot be interchanged by any symmetry operation. Consequently, they are diastereotopic and will couple not only with the C2 methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J ), creating a complex ABX spin system.
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Solvent and Exchange Dynamics: The hydroxyl (-OH) proton is subject to chemical exchange. In aqueous or highly protic environments, this proton undergoes rapid deuterium exchange, which can be monitored via ¹H-NMR to study the molecule's chemical stability and degradation mechanisms (e.g., retro-nitroaldol reactions)[3].
Spectral Assignments and Quantitative Data
The following tables summarize the highly specific ¹H and ¹³C NMR assignments for (S)-2-nitro-1-propanol acquired in deuterated chloroform (CDCl₃) at 298 K.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Causality |
| C3-H₃ | 1.55 | Doublet (d) | 3H | 6.8 | Split exclusively by the adjacent C2 methine proton. |
| -OH | 2.60 | Broad Singlet (br s) | 1H | - | Broadened by chemical exchange; highly sensitive to trace water and concentration. |
| C1-Hₐ | 3.82 | Doublet of Doublets (dd) | 1H | 12.0, 4.0 | Diastereotopic proton. Exhibits geminal coupling to H_b and vicinal coupling to C2-H. |
| C1-H_b | 4.05 | Doublet of Doublets (dd) | 1H | 12.0, 7.5 | Diastereotopic proton. Exhibits geminal coupling to H_a and vicinal coupling to C2-H. |
| C2-H | 4.70 | Multiplet (m) | 1H | - | Highly deshielded by the -NO₂ group. Complex splitting from C3-H₃ and C1-H₂. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C3 | 16.2 | CH₃ | Aliphatic methyl group, experiencing minor β-deshielding from the nitro group. |
| C1 | 63.8 | CH₂ | Deshielded by the directly attached electronegative hydroxyl (-OH) oxygen. |
| C2 | 85.4 | CH | Strongly deshielded by the directly attached nitro (-NO₂) group via intense inductive effects. |
Note on Enantiomeric Purity: Standard 1D NMR in an achiral solvent like CDCl₃ cannot differentiate between the (S)-enantiomer, the (R)-enantiomer, or a racemic mixture. To validate the enantiomeric excess (ee) of (S)-2-nitro-1-propanol, the protocol must be modified to include a chiral solvating agent (e.g., Pirkle's alcohol) or derivatization with Mosher's acid chloride.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data suitable for regulatory submissions or rigorous peer review.
Protocol A: Sample Preparation
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Weighing: Accurately weigh 15–20 mg of (S)-2-nitro-1-propanol.
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Solvation: Dissolve the sample in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl₃ provides a non-polar, aprotic environment that minimizes intermolecular hydrogen bonding disruption, allowing the -OH proton to appear consistently. TMS serves as the internal standard (0.00 ppm) for precise chemical shift calibration.
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Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum solvent height of 4 cm to prevent magnetic field inhomogeneities (shimming errors).
Protocol B: ¹H NMR Acquisition and Validation
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Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the ¹H frequency and perform rigorous 3D gradient shimming.
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Parameters: Use a standard single-pulse sequence (zg30). Set the relaxation delay ( d1 ) to 2.0 seconds and acquire 16 scans.
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Causality: A 2-second relaxation delay ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the integration accurately reflects the 3:1:1:1:1 proton ratio.
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Self-Validation Check: After Fourier Transformation (FT) and baseline correction, integrate the spectrum. The total integral must sum to exactly 7 protons. The presence of two distinct 1H signals at ~3.82 and ~4.05 ppm physically validates the presence of the C2 chiral center, confirming the molecular architecture.
Protocol C: ¹³C NMR Acquisition
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Parameters: Switch to the ¹³C channel (100 MHz). Use a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay to 2.5 seconds and acquire 512–1024 scans.
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Causality: The longer acquisition time and higher number of scans compensate for the low natural abundance of ¹³C (1.1%) and its lower gyromagnetic ratio. Proton decoupling simplifies the spectrum to sharp singlets, preventing signal dilution from JCH coupling.
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Analytical Workflow Visualization
The following diagram maps the logical relationship and workflow of the NMR characterization process, highlighting the internal validation steps.
Workflow for NMR characterization of (S)-2-nitro-1-propanol.
References
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Aliphatic β-nitroalcohols for therapeutic corneoscleral cross-linking: chemical stability studies using 1H-NMR spectroscopy. PubMed Central (NIH).[Link]
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BENZYLTRIMETHYLAMMONIUM HYDROXIDE CATALYSED NITROALDOL CONDENSATION. Taylor & Francis.[Link]
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Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols. IOVS (ARVO Journals).[Link]
